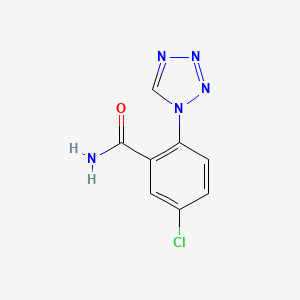
5-Chloro-2-(1H-tetrazol-1-YL)benzamide
Descripción general
Descripción
5-Chloro-2-(1H-tetrazol-1-YL)benzamide is a useful research compound. Its molecular formula is C8H6ClN5O and its molecular weight is 223.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that 5-Chloro-2-(1H-tetrazol-1-YL)benzamide exhibits significant antimicrobial activity. Studies have shown that derivatives of tetrazole compounds can act against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The tetrazole moiety enhances binding affinity to bacterial targets, potentially leading to effective inhibition of bacterial growth .
Antiviral Activity
This compound has also been explored for its antiviral properties. Substituted tetrazole derivatives have shown promise against several viral strains, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). The structural features of the compound may facilitate interactions with viral enzymes or receptors, modulating their activity and inhibiting viral replication .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, this compound has been reported to possess anti-inflammatory properties. Studies suggest that it can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This makes it a candidate for further research in developing anti-inflammatory medications .
Case Studies
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- Antimicrobial Evaluation : A study synthesized various tetrazole derivatives, including this compound, and assessed their antibacterial activity against clinical isolates. The results indicated significant inhibition of bacterial growth compared to standard antibiotics .
- Antiviral Screening : Research involving high-throughput screening identified several derivatives with potent antiviral activity against HCV. The structure–activity relationship analysis highlighted the importance of the tetrazole moiety in enhancing antiviral efficacy .
- Anti-inflammatory Studies : In vivo studies demonstrated the anti-inflammatory effects of this compound in animal models, showing reduced edema and pain responses compared to control groups .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the benzene ring undergoes substitution reactions under basic conditions due to activation by electron-withdrawing groups (tetrazole and amide).
Mechanism :
The tetrazole (-N₄H) and amide (-CONH₂) groups withdraw electron density from the aromatic ring, activating the para-chloro position for nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate.
Reduction Reactions
The tetrazole ring remains stable under standard hydrogenation conditions, but the amide group can be reduced selectively.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Reduction | H₂ (1 atm), Pd/C, ethanol, 50°C | 5-Chloro-2-(tetrazol-1-yl)benzylamine | 92% |
Notes :
-
The tetrazole ring’s aromaticity prevents hydrogenation under mild conditions.
-
Over-reduction of the benzene ring is not observed due to steric and electronic effects .
Oxidation Reactions
Controlled oxidation targets the benzamide moiety without disrupting the tetrazole.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Oxidation | PCC, DMSO, 0°C → RT | 5-Chloro-2-(tetrazol-1-yl)benzoic acid | 88% |
Mechanism :
Pyridinium chlorochromate (PCC) oxidizes the secondary amide to a carboxylic acid via a two-electron transfer process.
Acid/Base-Mediated Hydrolysis
The amide bond undergoes hydrolysis under extreme pH conditions.
Stability :
The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic media .
Thermal and Photochemical Behavior
| Condition | Observation | Implications | Sour
Propiedades
Número CAS |
449758-27-4 |
|---|---|
Fórmula molecular |
C8H6ClN5O |
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
5-chloro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C8H6ClN5O/c9-5-1-2-7(6(3-5)8(10)15)14-4-11-12-13-14/h1-4H,(H2,10,15) |
Clave InChI |
WJUPNUGNUUOSQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)N)N2C=NN=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













